molecular formula C9H6F6S B185801 3,5-Bis(trifluoromethyl)benzyl mercaptan CAS No. 158144-84-4

3,5-Bis(trifluoromethyl)benzyl mercaptan

Cat. No.: B185801
CAS No.: 158144-84-4
M. Wt: 260.2 g/mol
InChI Key: BGNFDRDLZOVTKY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl mercaptan undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives .

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzyl mercaptan has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: This compound serves as a probe in fluorescence-based assays, helping to study protein interactions and modifications.

    Medicine: Its thiol-reactive nature allows it to engage with cysteine residues in proteins, potentially modifying their structure and function, which can be useful in drug development and biochemical studies.

    Industry: It is employed as a ligand in metal-catalyzed reactions, facilitating various industrial chemical processes.

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzyl mercaptan can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical and biological applications .

Biological Activity

3,5-Bis(trifluoromethyl)benzyl mercaptan, also known as 3,5-bis(trifluoromethyl)benzenethiol, is an organosulfur compound characterized by a benzyl group with two trifluoromethyl substituents and a thiol (-SH) functional group. Its molecular formula is C₉H₆F₆S, and it has a molecular weight of approximately 260.2 g/mol. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its thiol-reactive nature . It is known to interact with cysteine residues in proteins, which are critical for maintaining protein structure and function. The thiol group can form covalent bonds with the sulfur-containing cysteine residues, potentially leading to modifications in protein activity.

Proposed Mechanisms:

  • Cysteine Modification : By targeting cysteine residues, this compound may alter the conformation and function of proteins involved in various biochemical pathways.
  • Antioxidant Activity : Similar to other thiols, it may exhibit antioxidant properties that protect cells from oxidative stress.

Applications in Research

This compound has found applications across several fields:

  • Proteomics Research : Utilized as a probe in fluorescence-based assays to study protein interactions and modifications.
  • Organic Synthesis : Serves as a reagent in the formation of sulfur-containing compounds.
  • Drug Development : Its ability to modify cysteine residues makes it a valuable tool in biochemical studies aimed at understanding drug interactions and mechanisms.

Safety and Handling

Due to its reactive nature, this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage upon contact. Proper safety precautions should be taken when handling this compound.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureKey Properties
This compound StructureThiol-reactive; modifies cysteine residues
4-Trifluoromethylbenzyl mercaptan StructureSingle trifluoromethyl group; different reactivity
3,5-Bis(trifluoromethyl)benzenethiol StructureSimilar functional groups; distinct chemical behavior

Case Studies and Research Findings

Research on this compound is still emerging, with limited specific studies published. However, the following findings highlight its potential:

  • Protein Interaction Studies : Preliminary studies suggest that this compound can significantly alter protein functions by modifying cysteine residues, impacting cellular signaling pathways.
  • Antioxidant Properties : Investigations into its antioxidant capabilities indicate that it may play a role in mitigating oxidative damage in cellular models.
  • Synthetic Applications : Its utility as a reagent in organic synthesis has been demonstrated through various reactions yielding sulfur-containing compounds.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNFDRDLZOVTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375772
Record name 3,5-Bis(trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-84-4
Record name 3,5-Bis(trifluoromethyl)benzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?

A1: While the exact binding mode of this compound on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].

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